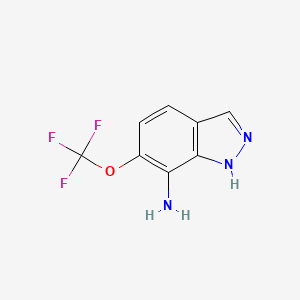![molecular formula C11H21ClN2O2 B13907916 tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride is a compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which imparts significant steric constraints and rigidity. This structural feature makes them highly interesting for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings in the spirocyclic structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the ring closure.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. For example, the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as an intermediate allows for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amino derivatives .
Scientific Research Applications
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts rigidity, which can enhance the compound’s binding affinity and selectivity for its targets. This makes it a valuable tool in the design of peptidomimetic drugs and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
The uniqueness of tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride lies in its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This feature can lead to enhanced biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
NVIZDJWHYRSKJM-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H]2N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)

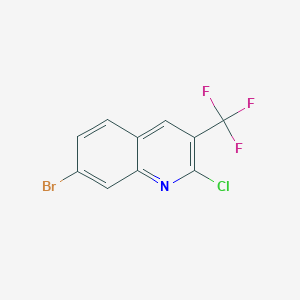
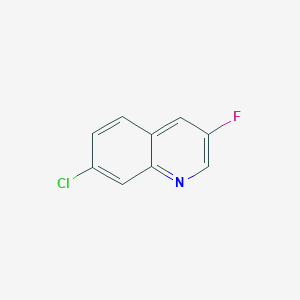
![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
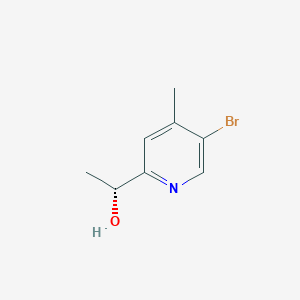
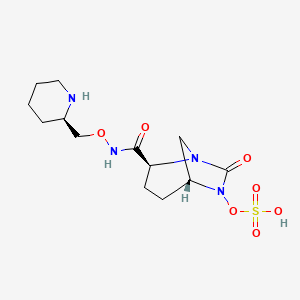
![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
